molecular formula C8H7ClO B1591033 2-Chloro-3-methylbenzaldehyde CAS No. 61563-28-8

2-Chloro-3-methylbenzaldehyde

Cat. No.: B1591033
CAS No.: 61563-28-8
M. Wt: 154.59 g/mol
InChI Key: LGOLMLQWRYFRHP-UHFFFAOYSA-N
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Description

2-Chloro-3-methylbenzaldehyde is an organic compound with the molecular formula C8H7ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the third position. This compound is used in various chemical syntheses and has applications in different fields of research and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-methylbenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 3-methylbenzaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position.

Another method involves the formylation of 2-chloro-3-methylbenzene. This can be achieved using the Vilsmeier-Haack reaction, where 2-chloro-3-methylbenzene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-chloro-3-methylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 2-chloro-3-methylbenzyl alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products

    Oxidation: 2-Chloro-3-methylbenzoic acid.

    Reduction: 2-Chloro-3-methylbenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile.

Scientific Research Applications

2-Chloro-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents and drug candidates.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzaldehyde: Similar structure but lacks the methyl group at the third position.

    3-Chlorobenzaldehyde: Chlorine atom is at the third position instead of the second.

    4-Chloro-3-methylbenzaldehyde: Chlorine atom is at the fourth position instead of the second.

Uniqueness

2-Chloro-3-methylbenzaldehyde is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in the synthesis of various specialized compounds.

Properties

IUPAC Name

2-chloro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOLMLQWRYFRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560942
Record name 2-Chloro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61563-28-8
Record name 2-Chloro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Chloro-3-methylbenzoic acid was reduced by treating with diborane in tetrahydrofuran and the resulting 2-chloro-3-methylbenzyl alcohol was oxidized with activated magnesium dioxide in methylene chloride to give 2-chloro-3-methylbenzaldehyde.
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Synthesis routes and methods II

Procedure details

A suspension of 2-chloro-m-xylene (15 ml), N-bromosuccinimide (23.3 g) and benzoyl peroxide (200 mg) in carbon tetrachloride (150 ml) was heated under reflux for 6 hours. The insoluble material was filtered off and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (eluent:hexane) to give 2-bromomethyl-1-chloro-6-methylbenzene (16.0 g) as a colorless oil. 2-Bromomethyl-1-chloro-6-methylbenzene (25.4 g) and hexamethylenetetramine (32.4 g) were dissolved in acetic acid-water (1:1, 10 ml) and the mixture was heated under reflux for 5 hours. To the reaction mixture was added concentrated hydrochloric acid (40 ml) and the mixture was heated under reflux for 1 hour. The reaction mixture was extracted with ethyl acetate. The extract was washed with an aqueous sodium hydrogencarbonate solution and a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate. The solvent was evaporated to give 2-chloro-3-methylbenzaldehyde (19.4 g) as a yellow oil. Subsequently, the title compound was prepared from 2-chloro-3-methylbenzaldehyde, 3-aminopyrazole and ethyl 3-ketohexanoate in the same manner as in Example 25.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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